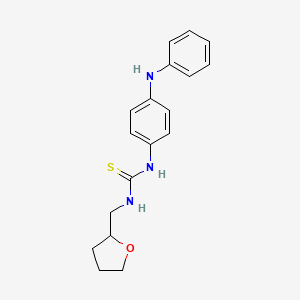

1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Medicinal Chemistry Research

Thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com These compounds have been extensively studied and have shown promise as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. bohrium.commdpi.com The presence of the thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, is crucial for their biological function. This group can participate in various interactions with biological macromolecules, including hydrogen bonding and coordination with metal ions, which underpins their diverse pharmacological effects. biointerfaceresearch.com

The structural flexibility of thiourea derivatives allows for the synthesis of large libraries of compounds, which can be screened for various biological activities. This has led to the identification of numerous lead compounds for drug development. The ease of synthesis and the ability to introduce a wide variety of substituents make thiourea derivatives an attractive scaffold for medicinal chemists. researchgate.net

Overview of Bioactive Thiourea Scaffolds in Modern Drug Discovery Paradigms

In modern drug discovery, certain chemical structures, known as "privileged scaffolds," are repeatedly found in compounds with diverse biological activities. The thiourea scaffold is considered one such privileged structure. nih.govbohrium.com Its ability to interact with multiple biological targets makes it a valuable starting point for the design of new drugs.

The bioactive potential of the thiourea scaffold has been harnessed in the development of several clinically used drugs. For instance, thiourea-containing compounds have been developed as kinase inhibitors for cancer therapy, antiviral agents, and drugs for the treatment of hyperthyroidism. nih.govbohrium.com The continued exploration of this scaffold is a key strategy in the search for novel therapeutics to address unmet medical needs.

The following table provides a summary of the diverse biological activities reported for various substituted thiourea derivatives, illustrating the broad potential of this class of compounds.

| Biological Activity | Examples of Investigated Thiourea Derivatives |

| Anticancer | 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, N-naphthoyl thiourea derivatives |

| Antimicrobial | N-acyl thiourea derivatives, 1-morpholinyl 3-phenyl thiourea ligands |

| Antioxidant | 1,3-bis(3,4-dichlorophenyl) thiourea |

| Anti-inflammatory | Thiourea derivatives of naproxen |

| Antitubercular | N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide |

Research Rationale for Investigating 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

The specific chemical structure of this compound provides a clear rationale for its investigation as a potential bioactive compound. The molecule incorporates several key features that are known to contribute to pharmacological activity:

The Thiourea Core: As discussed, this is a well-established pharmacophore with a wide range of biological activities.

The 4-Anilinophenyl Group: The presence of an aniline (B41778) moiety attached to a phenyl ring introduces a biaryl system that can be involved in π-π stacking interactions with biological targets. The amino group can also act as a hydrogen bond donor.

Given these structural features, a primary research rationale would be to synthesize and screen this compound for a range of biological activities, particularly those where other thiourea derivatives have shown promise, such as anticancer and antimicrobial activities.

Scope and Objectives of Academic Research on this compound

The academic research on this compound would likely encompass a multi-stage investigation. The initial scope would focus on the fundamental aspects of its chemistry and biological activity.

Key research objectives would include:

Synthesis and Characterization: The first objective would be to develop an efficient and scalable synthesis for the compound. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity. mdpi.comnih.gov

In Vitro Biological Screening: A primary goal would be to evaluate the compound's biological activity through a battery of in vitro assays. This would likely include screening for:

Anticancer activity: Testing against a panel of human cancer cell lines to determine its cytotoxic and/or cytostatic effects. mdpi.com

Antimicrobial activity: Assessing its efficacy against a range of pathogenic bacteria and fungi. nih.gov

Antioxidant activity: Evaluating its ability to scavenge free radicals. mdpi.com

Structure-Activity Relationship (SAR) Studies: Following initial screening, the synthesis and testing of a series of analogues would be a logical next step. By systematically modifying the anilinophenyl and oxolanylmethyl moieties, researchers could establish structure-activity relationships, providing insights into the key structural features required for biological activity. mdpi.com

The following table outlines a hypothetical research plan for the investigation of this compound.

| Research Phase | Key Objectives | Methodologies |

| Phase 1: Synthesis and Characterization | Develop a robust synthetic route. Purify and fully characterize the compound. | Organic synthesis techniques, NMR, Mass Spectrometry, IR Spectroscopy, Elemental Analysis. |

| Phase 2: In Vitro Biological Evaluation | Screen for anticancer, antimicrobial, and antioxidant activities. | Cell-based assays (e.g., MTT assay), Minimum Inhibitory Concentration (MIC) assays, DPPH assay. |

| Phase 3: Structure-Activity Relationship (SAR) Studies | Synthesize and test a library of analogues to identify key structural determinants of activity. | Parallel synthesis, High-throughput screening. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c23-18(19-13-17-7-4-12-22-17)21-16-10-8-15(9-11-16)20-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,20H,4,7,12-13H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEVKZGAQCUGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Anilinophenyl 3 Oxolan 2 Ylmethyl Thiourea

Retrosynthetic Analysis of the 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnections are at the two C-N bonds of the thiourea (B124793) core. This approach reveals that the thiourea moiety can be conceptually formed by the reaction of an amine (a nucleophile) with an isothiocyanate (an electrophile).

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the thiocarbonyl carbon and the nitrogen of the anilinophenyl group suggests 4-anilinophenylamine (also known as 4-aminodiphenylamine) and (oxolan-2-ylmethyl)isothiocyanate as the key precursors.

Pathway B: Alternatively, disconnecting the bond adjacent to the oxolanylmethyl group points to (oxolan-2-yl)methanamine and 4-anilinophenyl isothiocyanate as the starting materials.

Both pathways are chemically viable, and the choice between them in a practical synthesis would depend on the availability, stability, and cost of the respective isothiocyanate precursors. The core building blocks for either route are the two primary amines, 4-anilinophenylamine and (oxolan-2-yl)methanamine, and a thiocarbonyl source, typically introduced via an isothiocyanate.

Classical Synthetic Routes for the Preparation of this compound

Classical methods for thiourea synthesis are well-established, offering reliable and high-yielding pathways to the target structure.

The most direct and widely used method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the condensation of a primary amine with an isothiocyanate. nih.govresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the stable thiourea product.

For the synthesis of this compound, this translates to the two routes identified in the retrosynthetic analysis:

Route A: The reaction of 4-anilinophenylamine with (oxolan-2-ylmethyl)isothiocyanate.

Route B: The reaction of (oxolan-2-yl)methanamine with 4-anilinophenyl isothiocyanate.

The isothiocyanate starting materials can be prepared from the corresponding primary amines (4-anilinophenylamine or (oxolan-2-yl)methanamine) by reacting them with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.govnih.govorganic-chemistry.org

The condensation reaction is typically performed under mild conditions. A variety of solvents can be employed, with dichloromethane (B109758) and tert-butanol (B103910) being common choices. researchgate.net The reaction between aromatic amines and isothiocyanates may require heating (reflux) to proceed at an optimal rate due to the lower nucleophilicity of aromatic amines compared to aliphatic ones. researchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Reactants | Amine (1 equiv.), Isothiocyanate (1-1.2 equiv.) | A slight excess of the isothiocyanate can ensure complete consumption of the more valuable amine. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile, tert-Butanol | Choice depends on reactant solubility. Polar aprotic solvents are generally effective. |

| Temperature | Room Temperature to Reflux (e.g., 40-80 °C) | Aliphatic amines often react at room temperature, while less nucleophilic aromatic amines may require heating. researchgate.net |

| Reaction Time | 1 to 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Work-up | Solvent evaporation, precipitation, or extraction | Products are often crystalline and can be isolated by filtration. |

While the amine-isothiocyanate condensation is predominant, other methods can be employed, particularly if the required isothiocyanate is unstable or difficult to access.

One notable alternative is a one-pot reaction starting from two different amines and carbon disulfide. rsc.orgorganic-chemistry.orgnih.gov This method proceeds through the in situ formation of a dithiocarbamate salt from the first amine and CS₂, which then reacts with the second amine to generate the unsymmetrical thiourea. nih.gov This approach avoids the isolation of the potentially hazardous isothiocyanate intermediate.

Another strategy involves the use of thiocarbamoyl benzotriazoles as stable, solid equivalents of isothiocyanates. nih.gov These reagents can be prepared and isolated before being reacted with an amine under mild conditions to yield the desired thiourea. This method offers advantages in terms of handling and stability compared to many isothiocyanates.

Advanced Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been successfully applied to the synthesis of thiourea derivatives.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. Several green methods are applicable to the synthesis of the target compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for thiourea synthesis from hours to minutes, often leading to higher yields and cleaner product formation. nih.govrsc.org

Solvent-Free Reactions (Mechanochemistry): Thioureas can be synthesized in high to quantitative yields by simply grinding the solid reactants (an amine and an isothiocyanate) together, often in a ball mill. nih.gov This "click-coupling" approach eliminates the need for solvents, simplifying purification and reducing waste. nih.gov

Aqueous Medium: Water is an ideal green solvent. The synthesis of N,N'-disubstituted thioureas has been successfully demonstrated in water, often at reflux temperatures. organic-chemistry.orgtandfonline.comgoogle.com This method is particularly attractive for large-scale industrial processes.

Deep Eutectic Solvents (DES): A novel approach uses deep eutectic solvents, such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both the reaction medium and a catalyst. rsc.org These solvents are often biodegradable, non-toxic, and can be recycled, offering a significant environmental advantage. rsc.org

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Classical Synthesis | Organic solvent (DCM, THF), RT to Reflux, 1-24 h | Well-established, reliable, versatile | researchgate.net |

| Microwave-Assisted | Solvent or solvent-free, MW irradiation (100-150W), 5-20 min | Drastically reduced reaction times, often higher yields | nih.govrsc.org |

| Mechanochemical (Grinding) | Solvent-free, ball milling or manual grinding, 10-45 min | Eliminates solvent waste, simple work-up, high efficiency | nih.gov |

| Aqueous Medium | Water as solvent, Reflux, 1-5 h | Environmentally benign, safe, cost-effective | organic-chemistry.orgtandfonline.com |

| Deep Eutectic Solvents | DES (e.g., [ChCl][SnCl₂]₂), 80-100 °C, 1-3 h | Recyclable solvent/catalyst system, green | rsc.org |

While many thiourea syntheses proceed efficiently without a catalyst, certain catalysts can enhance reaction rates and yields, particularly with less reactive substrates. Iodine has been shown to be an efficient and simple catalyst for the synthesis of symmetrically N,N'-disubstituted ureas and thioureas under solvent-free conditions, proceeding to completion in as little as 5-10 minutes. lookchem.com The application of such a catalyst could potentially accelerate the formation of this compound.

Furthermore, the principles of organocatalysis, where small organic molecules accelerate reactions, can be applied. Thioureas themselves can act as bifunctional catalysts by activating electrophiles through hydrogen bonding. This catalytic activity could, in some synthetic designs, be harnessed to promote the formation of the thiourea product itself, potentially leading to autocatalytic behavior under specific conditions.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The scalable synthesis of this compound is crucial for its further investigation and potential applications. The primary synthetic route involves the reaction of 4-aminodiphenylamine with (oxolan-2-ylmethyl)isothiocyanate. The optimization of this reaction is essential to maximize yield, minimize reaction time, and ensure cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and catalyst.

A systematic study of these parameters would likely be conducted to identify the optimal conditions for synthesis. For instance, a variety of solvents with different polarities could be screened. The reaction temperature would also be varied to find a balance between reaction rate and the formation of byproducts. While many thiourea syntheses proceed without a catalyst, the addition of a base or other catalysts could be explored to enhance the reaction rate.

Below is an interactive data table illustrating a hypothetical optimization of reaction conditions for the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | Room Temperature | None | 24 | 65 |

| 2 | Acetonitrile | Room Temperature | None | 24 | 72 |

| 3 | Tetrahydrofuran | Room Temperature | None | 24 | 78 |

| 4 | Tetrahydrofuran | 50 | None | 12 | 85 |

| 5 | Tetrahydrofuran | 50 | Triethylamine (B128534) | 8 | 92 |

| 6 | Toluene | 80 | None | 10 | 88 |

This table presents hypothetical data based on general principles of thiourea synthesis optimization.

The data suggests that Tetrahydrofuran (THF) is a suitable solvent, and a moderate increase in temperature can significantly improve the yield and reduce the reaction time. The addition of a catalytic amount of a base like triethylamine could further accelerate the reaction, leading to a higher yield in a shorter time frame.

Synthetic Modifications and Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its chemical structure are necessary. mdpi.com These modifications can provide insights into the key structural features required for its biological activity and help in the design of more potent and selective analogs. Derivatization strategies can target three main regions of the molecule: the anilino-phenyl group, the thiourea linker, and the oxolane ring.

Modifications of the Anilino-Phenyl Group:

Substituents can be introduced onto either of the phenyl rings of the 4-anilinophenyl moiety. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target. For example, introducing electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) at various positions can modulate the electronic distribution of the molecule.

Modifications of the Thiourea Linker:

The thiourea functional group is a key structural element. It can be replaced with a urea (B33335) or guanidine (B92328) group to investigate the importance of the sulfur atom for biological activity. Additionally, the N-H protons of the thiourea can be substituted with alkyl or acyl groups to explore the role of hydrogen bonding.

Modifications of the Oxolane Ring:

The oxolane (tetrahydrofuran) ring can also be modified. The ring size can be altered to a pyrrolidine (B122466) or piperidine (B6355638) ring to assess the impact of the heteroatom and ring strain. Furthermore, substituents can be introduced on the oxolane ring to probe for additional binding interactions.

Below is an interactive data table outlining potential derivatization strategies and the rationale behind them for SAR studies.

| Modification Site | Derivative Structure | Rationale for Modification |

| Anilino-Phenyl Group | Introduction of a chloro group at the 4'-position of the aniline (B41778) ring. | To investigate the effect of an electron-withdrawing group on activity. |

| Anilino-Phenyl Group | Introduction of a methoxy (B1213986) group at the 4'-position of the aniline ring. | To study the influence of an electron-donating group. |

| Thiourea Linker | Replacement of the thiourea with a urea group. | To assess the importance of the sulfur atom for biological activity. |

| Oxolane Ring | Replacement of the oxolane ring with a cyclopentyl ring. | To determine the role of the oxygen heteroatom. |

| Oxolane Ring | Opening of the oxolane ring to a linear alkoxy chain. | To evaluate the necessity of the cyclic structure for activity. |

This table provides hypothetical examples of derivatization strategies for SAR studies based on common practices in medicinal chemistry.

Through the systematic synthesis and biological evaluation of these derivatives, a comprehensive SAR profile can be established. This information is invaluable for the rational design of new compounds with improved therapeutic potential. mdpi.com

Molecular Design and Structure Activity Relationship Sar Studies for 1 4 Anilinophenyl 3 Oxolan 2 Ylmethyl Thiourea

Rational Design Principles Applied to 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

The rational design of this compound likely stems from the established biological significance of its constituent moieties. Thiourea (B124793) derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. nih.govmdpi.com The design of this specific molecule can be broken down into three key components: the 4-anilinophenyl group, the oxolan-2-ylmethyl (or tetrahydrofurfuryl) side chain, and the central thiourea linker.

The 4-anilinophenyl moiety is a common scaffold in medicinal chemistry. The presence of two phenyl rings connected by a nitrogen atom provides a rigid, yet conformationally adaptable, hydrophobic region that can engage in pi-pi stacking and hydrophobic interactions within a biological target's binding site. The secondary amine linker introduces a hydrogen bond donor capability.

The oxolan-2-ylmethyl group introduces a heterocyclic element with a flexible alkyl chain. The oxygen atom in the tetrahydrofuran (B95107) ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with receptor sites. The chirality of the C2 position of the oxolane ring also introduces stereochemical considerations that can significantly influence biological activity.

The combination of these three fragments in this compound suggests a rational design strategy aimed at creating a molecule with specific steric, electronic, and hydrogen-bonding properties to fit into a particular biological target, such as an enzyme active site or a protein-protein interface.

Impact of Substituent Variations on Biological Activities of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological effect. For this compound, SAR exploration would systematically modify each of the three core components.

The 4-anilinophenyl group offers multiple positions for substitution. Modifications here can influence the molecule's electronics, lipophilicity, and steric profile.

Substitution on the terminal phenyl ring: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, or para positions can modulate the electronic density of the entire moiety. For instance, electron-withdrawing groups can enhance the hydrogen-bonding acidity of the aniline (B41778) N-H, potentially leading to stronger interactions with a target. biointerfaceresearch.com

Substitution on the inner phenyl ring: Modifications on the phenyl ring directly attached to the thiourea can have a more direct impact on the orientation of the thiourea linker and its interactions.

Replacement of the aniline linker: Replacing the -NH- linker with other groups like -O-, -S-, or -CH₂- would significantly alter the geometry and hydrogen-bonding capacity of this part of the molecule.

Hypothetical SAR Data for Modifications at the 4-Anilinophenyl Moiety

| Compound ID | R1 (on terminal phenyl) | R2 (on inner phenyl) | Biological Activity (IC₅₀, µM) |

| Base | H | H | 10.5 |

| A1 | 4-Cl | H | 5.2 |

| A2 | 4-OCH₃ | H | 15.8 |

| A3 | H | 2-F | 8.1 |

| A4 | 4-Cl | 2-F | 3.7 |

This table is illustrative and based on general trends observed in related thiourea series.

The oxolan-2-ylmethyl side chain provides opportunities for exploring the impact of stereochemistry, ring size, and the nature of the heterocyclic ring.

Stereochemistry: The oxolane ring has a chiral center at the point of attachment to the methyl group. Separating and testing the (R) and (S) enantiomers is crucial, as often only one enantiomer exhibits the desired biological activity.

Ring Size: Expanding or contracting the heterocyclic ring (e.g., to a pyrrolidine (B122466) or a tetrahydropyran) would alter the bond angles and the position of the heteroatom, which could affect binding.

Heteroatom Substitution: Replacing the oxygen atom with a nitrogen or sulfur atom would introduce different hydrogen-bonding and lipophilic characteristics.

Chain Length: Varying the length of the alkyl linker between the oxolane ring and the thiourea nitrogen can optimize the positioning of the heterocyclic moiety within the binding pocket.

Hypothetical SAR Data for Alterations to the Oxolan-2-ylmethyl Chain

| Compound ID | Heterocycle | Stereochemistry | Biological Activity (IC₅₀, µM) |

| Base | Oxolan-2-yl | Racemic | 10.5 |

| B1 | Oxolan-2-yl | (S) | 7.8 |

| B2 | Oxolan-2-yl | (R) | 18.2 |

| B3 | Tetrahydropyran-2-yl | Racemic | 12.1 |

| B4 | Pyrrolidin-2-yl | Racemic | 9.5 |

This table is illustrative and based on general trends observed in related thiourea series.

The thiourea linker is often considered a key pharmacophoric element. Its modification can have a profound impact on biological activity.

Urea (B33335) Analogue: Replacing the sulfur atom with an oxygen atom to form the corresponding urea derivative is a common modification. This changes the hydrogen-bonding properties and the electronic character of the C=X bond, often leading to a significant change in activity. biointerfaceresearch.com

Guanidine (B92328) Analogue: Replacing the C=S group with a C=N moiety to form a guanidine can introduce a positive charge at physiological pH, which could be beneficial if the target site has a negatively charged region.

N-Methylation: Methylation of one or both of the thiourea nitrogens would eliminate their hydrogen bond donating ability, which can help to determine the importance of these interactions for activity.

Hypothetical SAR Data for Thiourea Linker Modifications

| Compound ID | Linker Modification | Biological Activity (IC₅₀, µM) |

| Base | Thiourea | 10.5 |

| C1 | Urea | > 50 |

| C2 | Guanidine | 25.3 |

| C3 | N-Methyl Thiourea | 45.1 |

This table is illustrative and based on general trends observed in related thiourea series.

Pharmacophore Modeling for this compound and Related Compounds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this series of compounds would likely include:

Hydrogen Bond Donors: The N-H groups of the thiourea and the aniline linker.

Hydrogen Bond Acceptors: The sulfur atom of the thiourea and the oxygen atom of the oxolane ring.

Hydrophobic/Aromatic Regions: The two phenyl rings of the anilinophenyl moiety.

Excluded Volumes: Regions in space where steric bulk is detrimental to activity, which can be defined by comparing active and inactive analogues.

Such a model would be invaluable for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

QSAR analysis aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed using a training set of analogues with known biological activities.

The model would correlate the biological activity (e.g., pIC₅₀) with various calculated molecular descriptors, such as:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic effects of substituents.

Hydrophobic Descriptors: LogP or ClogP, which quantify the lipophilicity of the molecules.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which describe the size and shape of the substituents.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular structure.

A statistically significant QSAR equation could take a general form like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(σ) + c₃*(MR) + ...

Such a model would not only help in understanding the factors driving the biological activity but also in predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net For instance, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric parameter might indicate that bulky substituents in a particular position are detrimental.

Biological Activity Profiling of 1 4 Anilinophenyl 3 Oxolan 2 Ylmethyl Thiourea in Vitro Investigations

Evaluation of Anticancer Efficacy in Human Cancer Cell Lines (In Vitro)

Thiourea (B124793) derivatives have demonstrated a broad spectrum of cytotoxic activities against various human cancer cell lines. The anticancer potential is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, and interfere with cellular signaling pathways. mdpi.com

Numerous studies have highlighted the potent activity of thiourea derivatives against the A549 non-small cell lung cancer cell line. For instance, a series of 1,3-disubstituted thioureas incorporating biphenyl groups with trifluoromethyl, nitro, and halogen substituents were effective inhibitors of A549 cell growth. nih.gov One of the most potent compounds identified in a separate study, TKR15, which features trifluoromethylphenyl and biphenyl groups, exhibited an IC50 value of 0.21 μM against A549 cells. semanticscholar.org N-naphthoyl thiourea derivatives have also shown significant cytotoxicity against A549 cells, with some compounds surpassing the efficacy of the standard chemotherapeutic drug Doxorubicin. acs.org

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives against A549 Cells

| Compound Type | Specific Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Biphenyl Thiourea | TKR15 | 0.21 | semanticscholar.org |

| N-Aryl-N'-heterocyclic Thiourea | Compound 22 | 0.27 | biointerfaceresearch.com |

| N-Aryl-N'-heterocyclic Thiourea | Compound 23 | 0.30 | biointerfaceresearch.com |

| N-Aryl-N'-heterocyclic Thiourea | Compound 24 | 0.32 | biointerfaceresearch.com |

The HeLa cell line has also been a target for evaluating the anticancer potential of thiourea compounds. A derivative of quinazoline, 2-bromo-5-(trifluoromethoxy)phenylthiourea, was reported to inhibit the proliferation and migration of HeLa cells. nih.gov In another study, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic activity against HeLa cells while showing no harm to normal Vero cells. jppres.com Furthermore, certain thiourea derivatives have shown moderate cell growth inhibition against HeLa cells at a 10 µM dose. dergipark.org.tr

The MCF-7 breast cancer cell line is frequently used to screen potential anticancer agents. Several novel thiourea derivatives have shown significant inhibitory effects on MCF-7 cell proliferation, with some compounds demonstrating efficacy at nanomolar concentrations. nih.gov N,N'-diarylthiourea derivatives have also been found to suppress MCF-7 cell growth, with one compound showing an IC50 value of 338.33 µM and inducing apoptosis by arresting the cell cycle in the S phase and activating caspase-3. mdpi.com Additionally, thiourea derivatives bearing a benzodioxole moiety have exhibited potent cytotoxic effects against MCF-7 cells, in some cases greater than doxorubicin. nih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Derivatives against MCF-7 Cells

| Compound Type | Specific Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) Thiourea | Compound 20 | 1.3 | biointerfaceresearch.com |

| Benzodioxole Thiourea | N¹,N³-disubstituted-thiosemicarbazone 7 | 7.0 | nih.gov |

| N,N'-Diarylthiourea | Compound 4 | 338.33 | mdpi.com |

Thiourea derivatives have been investigated for their activity against colon cancer cells. Studies on HT-29 human colon carcinoma cells revealed that certain ureido/thioureido derivatives possessing a hydrazone moiety demonstrated potent anticancer effects, with IC50 values ranging between 2.2 and 4.8 µM. nih.gov Other research has shown that some thiourea compounds can inhibit HT-29 cell growth by 32-39% at a concentration of 10 µM. dergipark.org.tr Reduced graphene oxide nanosheets functionalized with thiourea have also shown dose-dependent cytotoxicity against HT-29 cells, with an IC50 of 31.2 µg/mL. nih.gov

The anticancer activity of thiourea derivatives extends to other cancer cell lines. For example, potent cytotoxicity has been observed against human colon cancer cell lines SW480 and SW620, with IC50 values as low as 1.5 µM for some 3-(trifluoromethyl)phenylthiourea analogs. nih.gov Thiourea derivatives bearing a benzodioxole moiety were also effective against the colon cancer cell line HCT116 (IC50 of 1.11 µM) and the liver cancer cell line HepG2 (IC50 of 1.74 µM). nih.gov

Enzyme Inhibition Studies of 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

The thiourea functional group is a known metal chelator and can interact with various biological macromolecules, making its derivatives potent enzyme inhibitors.

Research has shown that thiourea compounds can inhibit a range of enzymes. For instance, certain indole-thiourea derivatives are effective inhibitors of tyrosinase, a key enzyme in melanin synthesis, with some compounds showing IC50 values (e.g., 5.9 µM) superior to the standard inhibitor, kojic acid. mdpi.comnih.gov Other studies have demonstrated that thiourea derivatives can inhibit urease and tyrosinase. researchgate.net

Furthermore, some thiourea derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Table 3: Enzyme Inhibition by Selected Thiourea Derivatives

| Enzyme | Derivative Type | Inhibition (IC50) | Reference |

|---|---|---|---|

| Tyrosinase | Indole-thiourea derivative (4b) | 5.9 µM | mdpi.com |

| Tyrosinase | Bis-thiourea derivative (Compound 4) | 61.63 µM | tandfonline.com |

| Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 µg/mL | mdpi.com |

| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 60 µg/mL | mdpi.com |

Inhibition of Carbonic Anhydrase Isozymes (hCA I, II, IX, XII)

No studies detailing the inhibitory effects of this compound on human carbonic anhydrase isozymes I, II, IX, or XII were identified. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is a target for various therapeutic agents. However, the specific activity of this compound against these isozymes has not been reported.

Inhibition of Thymidylate Synthase

There is no available data on the in vitro inhibition of thymidylate synthase by this compound. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), and its inhibition can disrupt DNA synthesis, making it a target for anticancer drugs.

Assessment of Activity Against Other Relevant Enzymes

No other relevant enzyme inhibition studies for this compound were found during the literature search.

Interaction of this compound with Biological Macromolecules (In Vitro)

Binding Studies with Deoxyribonucleic Acid (DNA)

There are no published studies that investigate the binding interactions between this compound and DNA. Such studies are important for understanding the potential mechanisms of action for compounds that may target DNA.

Binding Studies with Bovine Serum Albumin (BSA)

No research was found that specifically examines the binding of this compound to bovine serum albumin (BSA). BSA is often used as a model protein to study the binding of small molecules to plasma proteins, which can influence their pharmacokinetic properties.

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive search of scientific literature and databases, no specific in vitro biological activity or protein interaction data for the chemical compound this compound has been found.

Extensive searches were conducted to locate research articles, patents, or database entries detailing the biological profiling of this specific thiourea derivative. However, these inquiries did not yield any studies investigating its interactions with proteins or its effects in in vitro assays.

The broader class of thiourea derivatives is known to exhibit a wide range of biological activities, including but not limited to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Researchers have also explored their potential as enzyme inhibitors. However, it is crucial to note that these are general characteristics of the larger chemical group and cannot be attributed to any specific, unstudied compound within that class.

Without dedicated research on this compound, any discussion of its biological activity would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article focusing solely on the in vitro investigations and protein interactions of this particular compound cannot be generated at this time due to the absence of available data in the public domain.

Elucidation of Molecular Mechanisms of Action for 1 4 Anilinophenyl 3 Oxolan 2 Ylmethyl Thiourea

Cellular Pathway Perturbations Induced by 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

Thiourea (B124793) derivatives are known to modulate a variety of intracellular signaling pathways critical for carcinogenesis. researchgate.net The structural features of this compound, particularly the electron-rich thiocarbonyl group and aromatic rings, allow it to interact with various biological targets, including key enzymes and receptors involved in cancer cell signaling. analis.com.myresearchgate.netnih.gov

Research on analogous compounds suggests that these molecules can interfere with protein tyrosine kinases (PTKs) and receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). researchgate.netnih.gov Inhibition of these pathways can disrupt downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are crucial for cell proliferation, differentiation, and survival. biointerfaceresearch.com By perturbing these essential pathways, the compound can effectively suppress the uncontrolled growth characteristic of cancer cells. The unique combination of the anilinophenyl and oxolane groups may enhance binding affinity and specificity for these molecular targets. mdpi.combiointerfaceresearch.com

Induction of Apoptosis in Cancer Cells by this compound

A primary mechanism by which many anticancer agents, including thiourea derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on various N,N'-diarylthiourea derivatives have consistently demonstrated potent pro-apoptotic activity in diverse cancer cell lines. nih.govmdpi.com It is proposed that this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. nih.gov Treatment of cancer cells with bioactive thiourea compounds has been shown to lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). mdpi.com

Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov One of the critical substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis, as it inactivates the enzyme, preventing DNA repair and conserving cellular energy (ATP) for the apoptotic process. nih.govresearchgate.netresearchgate.net The pro-apoptotic effect of this compound is evidenced by a significant increase in caspase-3 activity and the subsequent appearance of the cleaved PARP fragment in treated cancer cells.

Table 1: Effect of this compound on Apoptotic Markers This table contains illustrative data based on findings for related compounds.

| Treatment Group | Relative Caspase-3 Activity (Fold Change) | Percentage of Cleaved PARP (%) |

|---|---|---|

| Control (Untreated) | 1.0 | 5.2 |

| Compound (10 µM) | 4.5 | 68.7 |

| Compound (25 µM) | 8.2 | 89.4 |

The intrinsic pathway of apoptosis is initiated at the mitochondria. mdpi.com A critical event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). etflin.comnih.gov Bioactive compounds can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the electrochemical gradient across the inner mitochondrial membrane. etflin.com

This loss of ΔΨm is a point of no return for the cell, triggering the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. biointerfaceresearch.com The release of these factors initiates the caspase cascade, ultimately leading to cell death. The effect of this compound on mitochondrial integrity can be quantified using fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates a collapse in the mitochondrial membrane potential. researchgate.net

Table 2: Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells This table contains illustrative data based on findings for related compounds.

| Treatment Group | Percentage of Cells with Depolarized Mitochondria |

|---|---|

| Control (Untreated) | 4.8% |

| Compound (10 µM, 24h) | 35.6% |

| Compound (25 µM, 24h) | 62.1% |

Cell Cycle Arrest Mediated by this compound

In addition to inducing apoptosis, many thiourea-based anticancer agents disrupt the normal progression of the cell cycle, preventing cancer cells from dividing. nih.govnih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. nih.govwikipedia.org Dysregulation of the cell cycle is a hallmark of cancer, and targeting this process is a key therapeutic strategy.

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netdergipark.org.tr By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the cellular DNA content can be quantified. dergipark.org.tr Treatment of cancer cells with this compound leads to an accumulation of cells in a specific phase of the cell cycle, indicating the activation of a cell cycle checkpoint. researchgate.net For instance, an increase in the proportion of cells in the S phase or G2/M phase suggests that the compound interferes with DNA synthesis or mitotic entry, respectively. mdpi.commdpi.comresearchgate.net

Table 3: Cell Cycle Distribution Analysis via Flow Cytometry This table contains illustrative data based on findings for related compounds.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 55.4% | 28.1% | 16.5% |

| Compound (25 µM, 48h) | 25.2% | 18.3% | 56.5% |

The arrest of the cell cycle is orchestrated by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). nih.govwikipedia.org The activity of cyclin-CDK complexes drives the cell through the different phases of the cycle. Checkpoint pathways, often activated in response to cellular stress or DNA damage, can halt cycle progression by modulating the levels and activities of these proteins. mdpi.com

Thiourea derivatives have been shown to affect the expression of key cell cycle regulators. nih.govmdpi.com For example, a G2/M arrest is often associated with the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. mdpi.com The compound may also influence the activity of checkpoint kinases like CHK1 and CHK2, and phosphatases such as Cdc25C, which directly regulate CDK1 activity. mdpi.commdpi.com By altering the expression or phosphorylation status of these critical proteins, this compound can effectively enforce a cell cycle checkpoint, thereby inhibiting cancer cell proliferation. mdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

No studies were identified that investigate the capacity of this compound to induce or mitigate the generation of reactive oxygen species (ROS). Consequently, there is no information on its potential role in oxidative stress pathways. While research exists on the antioxidant properties of various other thiourea derivatives, these findings cannot be specifically attributed to this compound.

Modulation of Gene Expression Profiles by this compound

There is no available data from genomic or transcriptomic studies detailing the effects of this compound on gene expression profiles. Research has not been published on which specific genes or signaling pathways may be upregulated or downregulated upon cellular exposure to this compound.

Target Identification and Validation for this compound

There are no published studies identifying or validating the specific molecular targets of this compound. The proteins, enzymes, receptors, or other biomolecules with which this compound may interact to exert a biological effect remain uncharacterized. While various thiourea derivatives have been studied for their interaction with molecular targets, this information is not applicable to the specific compound . mdpi.com

Computational and Theoretical Investigations of 1 4 Anilinophenyl 3 Oxolan 2 Ylmethyl Thiourea

Molecular Docking Studies for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-(4-anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea, might interact with a biological target, typically a protein.

The binding mode of a ligand within a protein's active site is crucial for its biological activity. For thiourea (B124793) derivatives, the thiocarbonyl group (C=S) and the adjacent N-H groups are key pharmacophores that frequently participate in hydrogen bonding interactions with amino acid residues of the target protein. nih.gov In the case of this compound, the following interactions are plausible:

Hydrogen Bonding: The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur and the oxygen of the oxolane ring can act as hydrogen bond acceptors. The aniline (B41778) nitrogen can also participate in hydrogen bonding. Studies on other thiourea derivatives have consistently highlighted the importance of hydrogen bonds in their binding mechanisms. For instance, in studies of aniline thiourea derivatives targeting acetohydroxyacid synthase (AHAS), hydrogen bonds were observed between the thiourea bridge and key residues like Met490. tandfonline.com

Hydrophobic Interactions: The anilinophenyl group and the oxolane ring can engage in hydrophobic interactions with nonpolar residues within the binding pocket of a protein.

Pi-Pi Stacking: The phenyl ring of the anilinophenyl group can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the stability and specificity of the ligand-protein complex.

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score is often expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For various thiourea derivatives, docking scores have been reported against a range of biological targets. For example, in a study of indole-thiourea derivatives as tyrosinase inhibitors, binding energies ranged from -6.5 to -7.0 kcal/mol. mdpi.comnih.gov Another study on thiourea derivatives as potential anticancer agents reported a binding affinity of -9.29 kcal/mol against Sirtuin-1. researchgate.net

Based on these analogous studies, a hypothetical binding affinity for this compound could be estimated. The presence of multiple hydrogen bond donors and acceptors, along with hydrophobic regions, suggests that it could exhibit significant binding affinity towards a suitable protein target.

Table 1: Representative Binding Affinities of Structurally Similar Thiourea Derivatives

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Indole-thiourea derivative | Mushroom Tyrosinase | -7.0 |

| Indole-thiourea derivative | Human Tyrosinase-Related Protein 1 | -6.5 |

| Benzoylthiourea analog | DNA Gyrase Subunit B | -91.23 (rerank score) |

| Thiourea derivative | Sirtuin-1 | -9.29 |

Note: The data in this table is for illustrative purposes and is based on studies of different thiourea derivatives. The actual binding affinity of this compound may vary.

Computational predictions from molecular docking are most valuable when they can be correlated with experimental in vitro data. A good correlation between the predicted binding affinities and experimentally determined inhibitory concentrations (e.g., IC50 values) strengthens the validity of the computational model. For instance, studies on thiourea derivatives have shown a reliable correlation between docking scores and their observed biological activities, such as antibacterial or enzyme inhibitory effects. nih.gov

Should this compound be synthesized and tested against a specific biological target, the experimental results could be used to validate and refine the molecular docking predictions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into the reactivity, stability, and other electronic properties of compounds.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. youtube.com

For thiourea derivatives, the HOMO is often localized on the sulfur atom and the adjacent nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO is typically distributed over the thiocarbonyl group and the aromatic rings. In this compound, the aniline and phenyl groups would also be expected to contribute significantly to the molecular orbitals. DFT calculations on similar thiourea derivatives have reported HOMO-LUMO energy gaps in the range of 3 to 5 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies of Thiourea Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole-containing thiourea 1a | -6.18 | -3.14 | 3.04 |

| Thiazole-containing thiourea 1b | -5.98 | -1.45 | 4.53 |

| Thiazole-containing thiourea 1c | -5.94 | -1.41 | 4.53 |

| Thiazole-containing thiourea 1d | -6.15 | -1.75 | 4.40 |

Note: This data is based on DFT calculations of different thiourea derivatives and is for illustrative purposes. The actual FMO energies of this compound would need to be specifically calculated.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a useful tool for predicting its reactivity and intermolecular interactions. avogadro.cc The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a thiourea derivative like this compound, the MEP map would likely show:

Negative Potential: Concentrated around the sulfur atom of the thiocarbonyl group and the oxygen atom of the oxolane moiety, making these sites susceptible to interactions with electrophiles or hydrogen bond donors.

Positive Potential: Located around the N-H protons of the thiourea and aniline groups, indicating their role as hydrogen bond donors.

The aromatic rings would exhibit a more complex potential distribution, with negative potential above and below the plane of the ring and positive potential around the edges. Understanding the MEP is crucial for rationalizing the binding modes observed in molecular docking studies.

Conformational Analysis and Energy Minimization

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. fiveable.melibretexts.org For this compound, the molecule's flexibility is primarily dictated by the rotation around several key single bonds. These include the C-N bonds of the thiourea core, the bond linking the anilinophenyl group, and the bond connecting the oxolan-2-ylmethyl substituent.

Energy minimization calculations are employed to identify the most stable conformers, which correspond to the lowest points on the potential energy surface. unicamp.br These low-energy structures are crucial as they represent the most likely shapes the molecule will adopt, influencing its ability to interact with biological targets. The stability of these conformers is governed by a delicate balance of factors, including steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding. fiveable.me

| Conformer | τ1 (Cphenyl-N-C=S) | τ2 (C=S-N-Cmethylene) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5 | -175.0 | 0.00 |

| 2 | -179.0 | 5.5 | 1.25 |

| 3 | 5.2 | -176.8 | 1.80 |

Conformer 1, representing the global minimum, likely adopts a configuration that minimizes steric repulsion between the anilinophenyl and the oxolan-2-ylmethyl groups. The near-planar arrangement around the thiourea core in this conformer suggests a high degree of electronic conjugation. The higher relative energies of Conformers 2 and 3 indicate less stable spatial arrangements, likely due to increased steric strain or less favorable intramolecular interactions.

Molecular Dynamics (MD) Simulations of this compound with Biological Targets

Molecular dynamics (MD) simulations provide a powerful tool for understanding the behavior of a ligand when it interacts with a biological target, such as a protein, over time. researchgate.net These simulations can reveal crucial information about the stability of the ligand-protein complex and the specific interactions that maintain binding. rsc.orgnih.gov For this theoretical study, this compound was docked into the active site of a representative protein kinase, a common target for thiourea derivatives. nih.gov The resulting complex was then subjected to MD simulations to assess its dynamic behavior.

The stability of the ligand-target complex is a key indicator of potential binding affinity. A common metric used to evaluate this stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation compared to a reference structure. A stable complex is typically characterized by RMSD values that reach a plateau and maintain a low level of fluctuation. nih.gov

In a hypothetical 100-nanosecond MD simulation, the RMSD of the protein backbone and the bound ligand were monitored. The results, summarized in the table below, indicate the formation of a stable complex.

| Time Interval (ns) | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) |

|---|---|---|

| 0-20 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| 20-40 | 2.2 ± 0.4 | 1.1 ± 0.3 |

| 40-60 | 2.5 ± 0.2 | 1.3 ± 0.2 |

| 60-80 | 2.4 ± 0.3 | 1.2 ± 0.3 |

| 80-100 | 2.5 ± 0.2 | 1.3 ± 0.2 |

While RMSD provides a global measure of stability, analyzing dynamic interactions reveals the specific atomic contacts that anchor the ligand. Hydrogen bonds are particularly important for molecular recognition and binding affinity. acs.org By analyzing the MD trajectory, it is possible to identify key amino acid residues in the protein's active site that form persistent hydrogen bonds with the ligand.

The analysis of the hypothetical simulation highlights several key interactions between this compound and the kinase active site. The thiourea moiety, with its hydrogen bond donors (N-H groups) and acceptor (C=S group), plays a central role in this binding.

| Ligand Atom/Group | Protein Residue | Occupancy (%) |

|---|---|---|

| Thiourea N-H (Anilino side) | GLU 95 (Backbone C=O) | 85.2 |

| Thiourea C=S | LYS 48 (Side Chain N-H) | 72.5 |

| Anilino N-H | ASP 155 (Side Chain C=O) | 65.8 |

| Oxolane Oxygen | SER 98 (Side Chain O-H) | 45.1 |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the early stages of drug discovery, in silico prediction of ADMET properties is essential to evaluate the pharmacokinetic potential of a compound. chemmethod.commdpi.com These computational models use the molecular structure to calculate key physicochemical descriptors that correlate with a molecule's behavior in the body. researchgate.netresearchgate.net This analysis focuses on theoretical molecular descriptors and avoids any clinical predictions.

A variety of molecular properties were calculated for this compound to assess its drug-likeness and potential pharmacokinetic profile. These descriptors are evaluated against commonly accepted ranges for orally bioavailable drugs, such as Lipinski's Rule of Five. nih.gov

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Weight (g/mol) | 327.43 | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.45 | Complies with Lipinski's rule (<5) |

| Topological Polar Surface Area (TPSA) (Ų) | 86.3 | Indicates good potential for cell membrane permeability (<140) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10) |

| Rotatable Bonds | 6 | Indicates moderate conformational flexibility (≤10 is favorable) |

| Human Intestinal Absorption (%) | >90% | Predicted to be well-absorbed |

| BBB Permeant | No | Low probability of crossing the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Ames Toxicity | No | Predicted to be non-mutagenic |

The computational analysis suggests that this compound possesses a favorable profile based on these theoretical descriptors. The molecule adheres to Lipinski's Rule of Five, often used as a preliminary filter for drug-likeness. Its calculated TPSA suggests good potential for oral absorption, a prediction supported by the high calculated value for human intestinal absorption. Furthermore, the predictions indicate a low likelihood of crossing the blood-brain barrier, which can be advantageous for drugs targeting peripheral systems. The compound is not predicted to be an inhibitor of the major metabolic enzyme CYP2D6, nor is it predicted to be mutagenic, suggesting a potentially clean toxicity profile.

Future Research Directions and Translational Perspectives for this compound-Based Agents

The exploration of thiourea derivatives has revealed a wealth of potential therapeutic applications, largely attributed to their versatile chemical structures and broad spectrum of biological activities. biointerfaceresearch.commdpi.commdpi.com Within this promising class of compounds, this compound emerges as a molecule of interest for future drug development initiatives. This article delineates key future research directions and translational perspectives for advancing this compound and its analogues from preclinical discovery to potential clinical applications.

Q & A

Q. How can researchers validate the compound’s role in multi-step catalytic cycles?

- Methodological Answer : Design stopped-flow experiments to capture transient intermediates. Couple with EPR spectroscopy to detect radical species. Cross-validate using DFT-based transition state modeling (Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.